PF-3450074
Overview
Description
PF-3450074 is a small molecule compound known for its potent antiviral activity against Human Immunodeficiency Virus (HIV). It specifically targets the capsid protein of HIV-1, which is crucial for the virus’s replication cycle. This compound has shown effectiveness against various strains of HIV-1 and HIV-2, making it a promising candidate for antiretroviral therapy .
Mechanism of Action
Target of Action
The primary target of PF74 is the HIV-1 capsid protein (CA). The capsid surrounds the viral genome and plays essential roles throughout the viral life cycle. Notably, it interacts with multiple host factors, making it indispensable for viral replication .
Mode of Action
PF74 has a bimodal mechanism of action:
- At higher concentrations (greater than 10 µM), it triggers premature uncoating and blocks reverse transcription .
Biochemical Pathways
The affected pathways include reverse transcription, cytoplasmic transport, nuclear entry, and virion maturation. PF74 interacts with over 20 host factors crucial for HIV-1 infection .
Result of Action
PF74’s action leads to:
Action Environment
Environmental factors, such as pH, temperature, and cellular context, influence PF74’s efficacy and stability. Understanding these conditions is crucial for optimizing its antiviral effects.
Biochemical Analysis
Biochemical Properties
PF-3450074 plays a crucial role in biochemical reactions by specifically inhibiting the HIV-1 capsid protein (CA). It exhibits broad-spectrum inhibition of HIV isolates with submicromolar potency. This compound acts at an early stage of HIV-1 infection by directly competing with the binding of cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 kDa (NUP153) to the CA hexamer. This interaction blocks the uncoating, assembly, and reverse transcription steps of the viral life cycle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV-1 replication in target cells. The compound has been shown to increase the rate of HIV-1 CA multimerization in vitro, which affects the stability of the mature capsid. This disruption in capsid stability leads to impaired viral replication and reduced infectivity . Additionally, this compound inhibits reverse transcription in HeLa-P4 cells, further preventing the virus from establishing infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a specific pocket on the HIV-1 capsid protein. This binding site is distinct from those targeted by other capsid inhibitors. This compound exerts its effects by directly competing with CPSF6 and NUP153 for binding to the CA hexamer. This competition prevents the proper assembly and disassembly of the viral capsid, thereby blocking the uncoating, assembly, and reverse transcription steps of the viral life cycle . The compound’s ability to bind to this unique pocket on the capsid protein underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against HIV-1. Long-term studies have shown that this compound can effectively inhibit viral replication over extended periods, with no significant degradation observed . Additionally, the compound’s impact on cellular function remains consistent, with sustained inhibition of HIV-1 replication in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent antiviral activity at submicromolar concentrations. At higher doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential toxicity . Threshold effects have been observed, indicating that there is a specific concentration range within which this compound is most effective.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s primary target is the HIV-1 capsid protein, but it also interacts with host factors such as CPSF6 and NUP153. These interactions play a crucial role in the compound’s mechanism of action, as they prevent the proper assembly and disassembly of the viral capsid . The metabolic pathways involving this compound are essential for its antiviral activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to the HIV-1 capsid protein facilitates its localization to the site of viral replication. This targeted distribution ensures that this compound exerts its inhibitory effects precisely where they are needed . The compound’s transport and distribution mechanisms are critical for its antiviral efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the HIV-1 capsid protein within infected cells. The compound’s binding to the capsid protein directs it to the site of viral replication, where it exerts its inhibitory effects. This subcellular localization is essential for the compound’s activity, as it ensures that this compound effectively disrupts the viral life cycle . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-3450074 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PF-3450074 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
PF-3450074 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying capsid protein interactions and developing new antiviral agents.
Biology: The compound is used to investigate the mechanisms of HIV replication and the role of capsid proteins.
Medicine: this compound is a potential candidate for antiretroviral therapy, offering an alternative to existing treatments.
Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and studying viral resistance mechanisms .
Comparison with Similar Compounds
PF-3450074 is unique in its dual-stage activity, affecting both early and late stages of the HIV replication cycle. Similar compounds include:
GS-CA1: Another capsid inhibitor with a similar mechanism of action but different binding affinities.
BI-1 and BI-2: Pyrrolopyrazolone inhibitors that stabilize the capsid complex but are active only during the early phase of the replication cycle.
This compound stands out due to its broad-spectrum activity and effectiveness against multiple strains of HIV, making it a valuable addition to the arsenal of antiretroviral agents .
Properties
IUPAC Name |
(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDFWSNAQWFRRF-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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